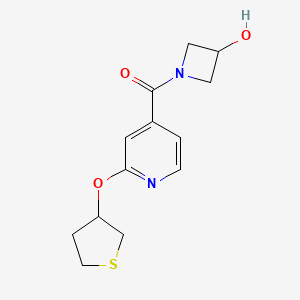

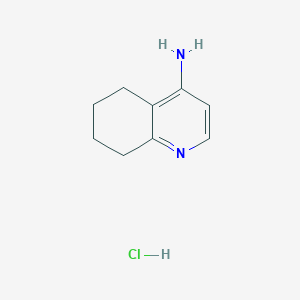

![molecular formula C13H13ClN4O2 B2825103 5-Chloro-6-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile CAS No. 2380042-09-9](/img/structure/B2825103.png)

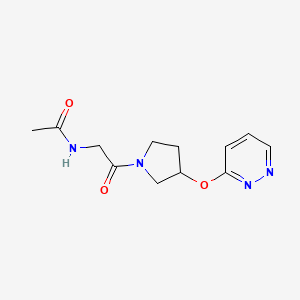

5-Chloro-6-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-Chloro-6-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile” is also known as Rivaroxaban . It is a potent antithrombotic agent and a direct inhibitor of the coagulation enzyme Factor Xa (FXa) . The molecular weight of Rivaroxaban is 435.88 .

Synthesis Analysis

The synthesis of Rivaroxaban involves several steps . The process starts with the reaction of CbzCl with THF at -20 °C. This is followed by the reaction with n-BuLi in THF, which is then allowed to warm to room temperature. The product is then refluxed with EtOH/H2O (9:1). The next step involves the reaction with MsCl and NEt3 in CH2Cl2, which is then allowed to warm to room temperature. This is followed by the reaction with potassium phthalimide in CH3CN. The final steps involve the reaction with N,N¢-carbonyldiimidazole (CDI), DMAP in THF under reflux, and then with MeNH2 in MeOH under reflux or N2H4âH2O in MeOH under reflux .Chemical Reactions Analysis

The chemical reactions involving Rivaroxaban are complex and involve multiple steps . The compound interacts with the neutral ligand chlorothiophene in the S1 subsite, which allows for the combination of good oral bioavailability and high potency .Physical And Chemical Properties Analysis

Rivaroxaban has a molecular weight of 435.88 . It contains not less than 98.0% and not more than 102.0% of Rivaroxaban (C 19 H 18 ClN 3 O 5 S), calculated on the anhydrous basis .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

- Generation of Nonstabilized Azomethine Ylides: Heating α-amino acids with carbonyl compounds generates N-unsubstituted or N-substituted azomethine ylides through the elimination of water and carbon dioxide. These ylides are captured by olefinic, acetylenic, and carbonyl dipolarophiles to produce pyrrolidines, pyrrolines, and oxazolidines, with intermediary 5-oxazolidinones sometimes being isolated. Synthetic equivalents of parent azomethine ylide are accessible by this route (Tsuge et al., 1987).

- Double 1,3-Dipolar Cycloadditions for Polycyclic Pyrrolidines: Nonstabilized azomethine ylides derived from decarboxylation of oxazolidin-5-ones are used for double 1,3-dipolar cycloadditions in diastereoselective synthesis of pyrrolidine-containing tetracyclic compounds. This method involves one-pot and five-component reactions involving two nonstabilized azomethine ylides (Zhang et al., 2019).

Synthesis of Derivatives

- Synthesis of Pyridine Derivatives: Synthesis of two pyridine derivatives, 6-(2-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile (C1) and 6-(4-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b] pyridine-5-carbonitrile (C2), is performed using various techniques to confirm their molecular structures, with applications in the optical and diode characteristics (Zedan et al., 2020).

Applications in Molecular Docking and Screening

- Molecular Docking and Screening: Synthesis of novel pyridine and fused pyridine derivatives have been done, starting from 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile. These compounds were subjected to in silico molecular docking screenings and exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

Antioxidant Activity Studies

- Study of Antioxidant Activity: Newly synthesized compounds derived from tetrahydropyrimidine derivative, showing antioxidant activities, include fused heterocyclic compounds such as thiazolopyrimidines, tetrazolopyrimidine, pyrimidoquinazoline, and others (Salem et al., 2015).

Synthesis and Antibacterial Activity

- Antibacterial Activity of Novel Pyrimidine-Based Heterocycles: A range of novel pyrimidine heterocycles, such as pyrimidotriazepines, pyrimidotriazines, and triazolopyrimidines, has been synthesized and tested for antibacterial activity against Gram-positive and Gram-negative bacteria (Shehta & Abdel Hamid, 2019).

Wirkmechanismus

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways . It catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex .

Mode of Action

The compound acts as a direct FXa inhibitor . The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

Inhibition of FXa produces antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

Pharmacokinetics

The compound has been found to have excellent in vivo antithrombotic activity and good oral bioavailability . This makes it a promising candidate for the prevention and treatment of thromboembolic diseases .

Result of Action

This demonstrates more than 10,000-fold higher selectivity for FXa than for these other serine proteases .

Zukünftige Richtungen

Rivaroxaban is currently under clinical development for the prevention and treatment of thromboembolic diseases . Despite recent progress in antithrombotic therapy, there is still an unmet medical need for safe and orally available anticoagulants . The coagulation enzyme Factor Xa (FXa) is a particularly promising target, and recent efforts in this field have focused on the identification of small-molecule inhibitors with good oral bioavailability .

Eigenschaften

IUPAC Name |

5-chloro-6-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O2/c14-11-5-9(6-15)7-16-12(11)17-2-1-10(8-17)18-3-4-20-13(18)19/h5,7,10H,1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMDPVCVDPFQPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCOC2=O)C3=C(C=C(C=N3)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

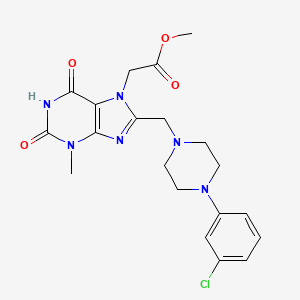

![7-benzyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2825020.png)

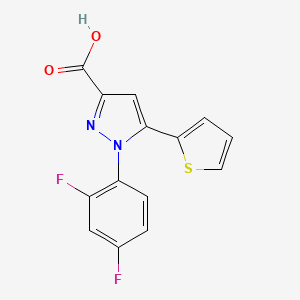

![Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2825024.png)

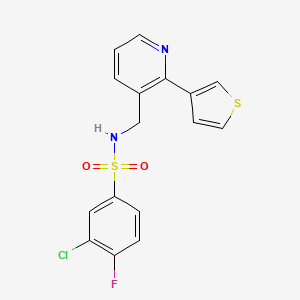

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2825033.png)

![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2825035.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2825037.png)